

2-(2-Bromo-5-methoxyphenyl)ethanol IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(2-Bromo-5-methoxyphenyl)ethanol
Cat. No.:	B1279433

[Get Quote](#)

Technical Guide: 2-(2-Bromo-5-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(2-Bromo-5-methoxyphenyl)ethanol**, including its chemical identity, physical properties, a proposed synthetic route, and its potential relevance in metabolic studies. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity

- IUPAC Name: **2-(2-Bromo-5-methoxyphenyl)ethanol**[\[1\]](#)
- CAS Number: 75534-35-9[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₉H₁₁BrO₂[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 231.09 g/mol [\[4\]](#)

Synonyms

This compound is also known by several other names:

- 2-(2-Bromo-5-methoxyphenyl)ethan-1-ol[2]
- 2-Bromo-5-methoxyphenethyl alcohol[2]
- Benzeneethanol, 2-bromo-5-methoxy-[2]
- SCHEMBL6401187[2]
- DTXSID50440775[2]
- NCVWURWGRQEAAU-UHFFFAOYSA-N[2]
- MFCD11110485[2]
- AKOS014662644[2]
- DS-4045[2]
- CS-0099777[2]
- EN300-1914299[2]
- A865666[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-(2-Bromo-5-methoxyphenyl)ethanol**. Please note that some of these values are predicted.

Property	Value	Source
Boiling Point	314.8 ± 27.0 °C (Predicted)	[2]
Density	1.444 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	14.73 ± 0.10 (Predicted)	[2]
LogP	1.99250	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	3	[2]
Exact Mass	229.99424	[2]
Storage Temperature	Room Temperature (Sealed in dry)	[1][2]
Physical Form	Liquid	[1]

Proposed Synthetic Pathway

A specific, peer-reviewed experimental protocol for the synthesis of **2-(2-Bromo-5-methoxyphenyl)ethanol** was not identified in the available literature. However, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. The proposed pathway starts from the readily available 3-methoxyphenol.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **2-(2-Bromo-5-methoxyphenyl)ethanol**.

Detailed Proposed Experimental Protocols

Disclaimer: The following protocols are proposed based on analogous reactions and have not been experimentally validated for this specific synthetic sequence. Appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a suitable laboratory setting.

Step 1: Synthesis of 2-Bromo-5-methoxyphenol

This procedure is adapted from a published method for the bromination of 3-methoxyphenol.

- Materials: 3-methoxyphenol, N-bromosuccinimide (NBS), acetonitrile.
- Procedure: Dissolve 3-methoxyphenol in acetonitrile and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere. Slowly add a solution of N-bromosuccinimide (1 equivalent) in acetonitrile dropwise, maintaining the temperature at 0 °C. After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to separate the desired 2-bromo-5-methoxyphenol from its isomer.

Step 2: Synthesis of 2-Bromo-5-methoxybenzoic acid

While a direct carboxylation of the phenol is possible (e.g., via the Kolbe-Schmitt reaction), a more reliable route may involve protection of the phenol, ortho-lithiation and carboxylation, followed by deprotection. Alternatively, oxidation of a corresponding toluene derivative, if available, would be a viable route. A patent for the synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid exists and could be adapted.

Step 3: Synthesis of (2-Bromo-5-methoxyphenyl)methanol

This step involves the reduction of the carboxylic acid to a benzyl alcohol.

- Materials: 2-Bromo-5-methoxybenzoic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid.

- Procedure: To a stirred suspension of LiAlH₄ (excess) in anhydrous THF at 0 °C, add a solution of 2-bromo-5-methoxybenzoic acid in anhydrous THF dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC. Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. Filter the resulting solids and wash with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-bromo-5-methoxyphenyl)methanol.

Step 4: Synthesis of 2-Bromo-5-methoxybenzyl bromide

This step converts the benzyl alcohol to a more reactive benzyl bromide.

- Materials: (2-Bromo-5-methoxyphenyl)methanol, phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).
- Procedure (using PBr₃): Dissolve (2-Bromo-5-methoxyphenyl)methanol in a suitable anhydrous solvent like diethyl ether and cool to 0 °C. Add PBr₃ (approximately 0.3-0.5 equivalents) dropwise with stirring. After the addition, allow the reaction to proceed at room temperature for several hours. Pour the reaction mixture onto ice and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Evaporation of the solvent should yield 2-bromo-5-methoxybenzyl bromide.

Step 5: Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile

This reaction extends the carbon chain by one carbon atom.

- Materials: 2-Bromo-5-methoxybenzyl bromide, sodium cyanide (NaCN), ethanol.
- Procedure: In a round-bottom flask, dissolve 2-bromo-5-methoxybenzyl bromide in ethanol. Add a solution of sodium cyanide in ethanol and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-(2-Bromo-5-methoxyphenyl)acetonitrile.

Step 6: Synthesis of **2-(2-Bromo-5-methoxyphenyl)ethanol**

The final step involves the hydrolysis of the nitrile to a carboxylic acid followed by reduction, or a direct reduction of the nitrile to the amine followed by diazotization and hydrolysis (not detailed here). A more direct approach is the reduction of the corresponding ester. Assuming hydrolysis of the nitrile to the carboxylic acid (2-(2-Bromo-5-methoxyphenyl)acetic acid) followed by esterification and then reduction:

- Materials: 2-(2-Bromo-5-methoxyphenyl)acetonitrile, sulfuric acid, water, ethanol, lithium aluminum hydride, THF.
- Procedure:
 - Hydrolysis: Heat the nitrile with aqueous sulfuric acid to hydrolyze it to 2-(2-Bromo-5-methoxyphenyl)acetic acid.
 - Esterification: React the resulting carboxylic acid with ethanol in the presence of a catalytic amount of sulfuric acid (Fischer esterification) to obtain ethyl 2-(2-bromo-5-methoxyphenyl)acetate.
 - Reduction: Reduce the ester with LiAlH_4 in THF, similar to the procedure in Step 3, to yield the final product, **2-(2-Bromo-5-methoxyphenyl)ethanol**.

Biological Relevance

While **2-(2-Bromo-5-methoxyphenyl)ethanol** is primarily available as a research chemical, related structures have appeared in metabolic studies of psychoactive compounds. For instance, the metabolism of 2C-B (4-bromo-2,5-dimethoxyphenethylamine), a psychedelic drug, in human, monkey, and rabbit hepatocytes has been shown to produce 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol. This suggests that phenylethanol derivatives with bromo and methoxy substitutions can be products of xenobiotic metabolism. The specific isomer, **2-(2-Bromo-5-methoxyphenyl)ethanol**, could potentially be a metabolite of other, yet to be studied, compounds or a useful standard in such metabolic investigations.

Safety Information

As with any chemical, **2-(2-Bromo-5-methoxyphenyl)ethanol** should be handled with appropriate safety precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) from the supplier for detailed safety and handling information.

This technical guide provides a summary of the available information on **2-(2-Bromo-5-methoxyphenyl)ethanol**. The proposed synthetic pathway offers a logical approach for its preparation, which may be valuable for researchers requiring this compound for their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. homework.study.com [homework.study.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-(2-Bromo-5-methoxyphenyl)ethanol | lookchem [lookchem.com]
- To cite this document: BenchChem. [2-(2-Bromo-5-methoxyphenyl)ethanol IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279433#2-2-bromo-5-methoxyphenyl-ethanol-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com